molecular formula C7H6N2O B13473125 5-(3-Furanyl)-1H-imidazole

5-(3-Furanyl)-1H-imidazole

Cat. No.: B13473125
M. Wt: 134.14 g/mol
InChI Key: MMNHSBAGSPSBJJ-UHFFFAOYSA-N
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Description

5-(3-Furanyl)-1H-imidazole is an organic compound that features a furan ring attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Furanyl)-1H-imidazole typically involves the reaction of furan derivatives with imidazole precursors. One common method includes the use of furan-3-carboxylic acid as a starting material, which undergoes a series of reactions including lithiation, functionalization, and cross-coupling to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 5-(3-Furanyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazole ring can be reduced under specific conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

5-(3-Furanyl)-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Furanyl)-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 5-(3-Furanyl)-1H-imidazole is unique due to its dual-ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

5-(furan-3-yl)-1H-imidazole

InChI

InChI=1S/C7H6N2O/c1-2-10-4-6(1)7-3-8-5-9-7/h1-5H,(H,8,9)

InChI Key

MMNHSBAGSPSBJJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=CN=CN2

Origin of Product

United States

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